2-({4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
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Overview
Description
2-({4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, analgesic, and antitumor properties . The presence of the chloro and methyl groups in the phenyl ring enhances its pharmacological potential .
Preparation Methods
The synthesis of 2-({4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL typically involves a multi-step process. One common method starts with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . This compound undergoes a series of reactions, including chlorination and condensation, to form the desired pyrazolo[3,4-d]pyrimidine structure . The reaction conditions often involve the use of reagents like POCl3 and various solvents under controlled temperatures .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-({4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways that are crucial for the survival and proliferation of cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidines, such as:
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the chloro and methyl groups in 2-({4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C15H17ClN6O |
---|---|
Molecular Weight |
332.79 g/mol |
IUPAC Name |
2-[[4-(4-chloro-2-methylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C15H17ClN6O/c1-9-7-10(16)3-4-12(9)19-13-11-8-18-22(2)14(11)21-15(20-13)17-5-6-23/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
YRSQCQWKCIXPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NCCO)C |
Origin of Product |
United States |
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